N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-isopentyloxalamide
Description
Properties
IUPAC Name |
N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-(3-methylbutyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4S/c1-14(2)9-10-21-19(24)20(25)22-13-17-6-5-11-23(17)28(26,27)18-12-15(3)7-8-16(18)4/h7-8,12,14,17H,5-6,9-11,13H2,1-4H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMACSAEJBLOOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-isopentyloxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique molecular structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 409.55 g/mol. Its structure features a sulfonyl group attached to a pyrrolidine ring, which is linked to an oxalamide moiety. This arrangement enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 409.55 g/mol |
| CAS Number | 896284-83-6 |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The sulfonyl group enhances binding interactions with proteins and enzymes, potentially leading to inhibition or modulation of their activities. The pyrrolidine ring contributes to the compound's binding affinity and specificity, while the oxalamide moiety aids in stability and solubility in biological environments.
Pharmacological Applications
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting pathways crucial for tumor growth. For instance, compounds related to this structure have shown selective inhibition of DVL1 (Dishevelled), a protein involved in the WNT signaling pathway, which is often dysregulated in cancers .
- Enzyme Inhibition : The compound's design allows it to potentially inhibit various enzymes involved in metabolic pathways, offering a route for therapeutic development against metabolic disorders.
Research Findings
Recent research highlights several key findings regarding the biological activity of this compound:
- Binding Affinity : The compound has shown strong binding affinity towards specific protein targets, which is critical for its potential as a therapeutic agent.
- In Vitro Studies : In vitro assays have demonstrated that the compound can significantly inhibit cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Oxalamide Derivatives
The target compound belongs to a broader class of oxalamide-based molecules, often investigated for antiviral or bioactive properties. Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Sulfonyl Group Impact: The 2,5-dimethylphenyl sulfonyl group in the target compound enhances hydrophobicity and may improve target binding compared to analogs with smaller (e.g., ethyl) or polar (e.g., 4-methoxyphenyl) R1 groups.
Oxalamide Substituents : The isopentyl chain (R2) contributes to higher lipophilicity compared to ethyl or hydroxymethyl groups (e.g., compound 15 in ). This may enhance membrane permeability but reduce aqueous solubility .
Stereochemical Complexity : Unlike compound 15, which exists as a 1:1 stereoisomeric mixture, the target compound’s stereochemistry is unspecified in available data. Stereochemistry often critically influences biological activity and pharmacokinetics .
Physicochemical and Pharmacokinetic Predictions
- Metabolic Stability : The sulfonyl group is generally resistant to metabolic degradation, whereas the pyrrolidine ring may undergo oxidation, depending on substituents .
Q & A
Q. What are the recommended synthetic routes for synthesizing N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-isopentyloxalamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
Pyrrolidine functionalization : Introduce the 2,5-dimethylphenylsulfonyl group via sulfonylation using reagents like tosyl chloride under basic conditions (e.g., pyridine or triethylamine).
Methylation : Attach the methyl group to the pyrrolidine ring using alkylating agents (e.g., methyl iodide) in a polar aprotic solvent (e.g., DMF).
Oxalamide coupling : React the functionalized pyrrolidine intermediate with isopentylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the oxalamide bond.
Key Considerations : Monitor reaction progress using TLC or LC-MS. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which analytical techniques are critical for confirming the compound’s structural identity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., sulfonyl, methyl, and isopentyl groups). For example, the sulfonyl group’s electron-withdrawing effect shifts neighboring protons downfield .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error.
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350-1150 cm, amide C=O at ~1650 cm).
- HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns and UV detection .
Q. How should researchers evaluate the compound’s solubility and stability for in vitro assays?
Methodological Answer:
- Solubility Screening : Test in DMSO (primary stock solvent) and aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation.
- Stability Studies :
Advanced Research Questions
Q. How can researchers optimize reaction yields for the sulfonylation step in the synthesis?
Methodological Answer:
- Parameter Screening :
- Temperature : Perform reactions at 0–25°C to minimize side reactions.
- Solvent : Compare yields in dichloromethane (DCM) vs. acetonitrile; DCM often improves sulfonylation efficiency.
- Base : Test organic (e.g., triethylamine) vs. inorganic bases (e.g., KCO).
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DCM, Triethylamine | 85 | 98 |
| Acetonitrile, KCO | 72 | 90 |
- Workup : Extract unreacted reagents using aqueous NaHCO washes. Dry organic layers with anhydrous MgSO before crystallization .
Q. What strategies are recommended to resolve contradictory biological activity data across assays?
Methodological Answer:
- Assay Validation :
- Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays).
- Test in isogenic cell lines (wild-type vs. target-knockout) to rule off-target effects.
- Data Normalization : Use internal controls (e.g., reference inhibitors) and standardize metrics (e.g., IC ± SEM from ≥3 replicates).
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., N1-cyclopentyl-N2-isopentyloxalamide derivatives) to identify substituent-dependent trends .
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s selectivity?
Methodological Answer:
- Analog Library Design :
- Core Modifications : Replace the pyrrolidine ring with piperidine or azetidine to assess ring size impact.
- Substituent Variation : Systematically alter the isopentyl group (e.g., linear vs. branched alkyl chains) and sulfonyl aryl groups (e.g., electron-donating/withdrawing substituents).
- Biological Testing :
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental binding data?
Methodological Answer:
- Re-evaluate Models : Refine docking parameters (e.g., solvation effects, protein flexibility) using molecular dynamics simulations.
- Experimental Triangulation :
- Validate binding with SPR or ITC to measure thermodynamic parameters (ΔG, K).
- Perform X-ray crystallography to resolve ligand-protein co-structures and identify key interactions (e.g., hydrogen bonds with sulfonyl oxygen) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
